Stizolicin

Breast cancer Cytotoxicity HER2-positive

Stizolicin is a trans,trans-germacranolide sesquiterpene lactone (C₂₀H₂₆O₇, MW 378.4 Da) isolated from the aerial parts of Stizolophus balsamitus (syn. Centaurea balsamita, Asteraceae).

Molecular Formula C20H26O7
Molecular Weight 378.4 g/mol
Cat. No. B1252596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStizolicin
Synonymsstizolicin
Molecular FormulaC20H26O7
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C
InChIInChI=1S/C20H26O7/c1-11-5-4-7-20(3)17(27-20)16-15(12(2)18(23)26-16)14(9-11)25-19(24)13(10-22)6-8-21/h5-6,14-17,21-22H,2,4,7-10H2,1,3H3/b11-5+,13-6+/t14-,15+,16-,17+,20+/m0/s1
InChIKeySUXRDYUTTDFKDJ-BXDRXQDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stizolicin: A Germacranolide Sesquiterpene Lactone from Stizolophus balsamita for Anticancer and Antiserotonin Research


Stizolicin is a trans,trans-germacranolide sesquiterpene lactone (C₂₀H₂₆O₇, MW 378.4 Da) isolated from the aerial parts of Stizolophus balsamitus (syn. Centaurea balsamita, Asteraceae) [1]. It was first isolated and structurally characterized in the 1970s, with its absolute configuration later confirmed by X-ray structure analysis of its amino derivatives [2]. Stizolicin belongs to a family of parthenolide-derivative germacranolides that co-occur in the same plant species, including stizolin, izospiciformin, balsamin, 9α-hydroxyparthenolide, and 11βH,13-dihydrostizolicin [3]. The molecule features a 4,5-epoxide, an α-methylene-γ-lactone moiety capable of Michael addition with biological thiols, and an esterified side chain (4-hydroxy-2-(hydroxymethyl)but-2-enoate) that distinguishes it from simpler germacranolides such as parthenolide.

Why Stizolicin Cannot Be Substituted with Other Germacranolides: Evidence-Based Differentiation


Although stizolicin co-occurs with structurally related germacranolides—stizolin, izospiciformin, and parthenolide—within the same Stizolophus balsamita extract, these compounds exhibit compound-specific biological activity profiles and selectivity patterns that preclude simple interchange [1]. In breast cancer cell line panels, stizolicin displays intermediate cytotoxic potency relative to stizolin (more potent) and izospiciformin (less potent), with a distinct selectivity index of 4.7 for HER2-positive SK-BR-3 cells versus non-tumorigenic MCF-12A cells [1]. In serotonin release inhibition assays, stizolicin demonstrates a moderate effect (average serotonin concentration 6.62 ng/mL) that is quantitatively distinct from the near-complete inhibition by izospiciformin (0.23 ng/mL) and the stronger inhibition by stizolin (4.72 ng/mL) [2]. The presence of the 4-hydroxy-2-(hydroxymethyl)but-2-enoate ester side chain further differentiates stizolicin's chemical reactivity and derivatization potential from simpler germacranolides such as parthenolide [3]. These quantitative differences in potency, selectivity, and chemical structure mean that selection between these in-class compounds must be driven by specific assay requirements rather than assumed functional equivalence.

Stizolicin Quantitative Differentiation Evidence: Head-to-Head Breast Cancer Cytotoxicity, Selectivity, and Antiserotonin Comparisons


Stizolicin vs. Stizolin and Izospiciformin: IC50 Values and Selectivity Index in HER2-Positive (SK-BR-3) Breast Cancer Cells

In a direct head-to-head comparison across three breast cancer molecular subtypes, stizolicin demonstrated an IC50 of 2.3 ± 0.2 µg/mL against SK-BR-3 (HER2-positive) cells at 24 h, placing its potency between stizolin (1.3 ± 0.05 µg/mL, most potent) and izospiciformin (4.2 ± 0.3 µg/mL, least potent). The selectivity index (SI = IC50 MCF-12A normal / IC50 SK-BR-3 cancer) was 4.7 for stizolicin, comparable to stizolin (SI = 4.9) and substantially higher than both izospiciformin (SI = 2.9) and the clinical cytotoxic doxorubicin (SI = 1.3) [1]. This indicates that stizolicin achieves a quantitatively meaningful therapeutic window in HER2-positive breast cancer cells.

Breast cancer Cytotoxicity HER2-positive Selectivity index

Stizolicin vs. Stizolin and Izospiciformin: Differential Cytotoxicity Across Three Breast Cancer Molecular Subtypes (MCF7, MDA-MB-231, SK-BR-3)

When tested simultaneously across three breast cancer cell lines, stizolicin exhibited a rank-order sensitivity profile of SK-BR-3 (IC50 = 2.3 µg/mL) > MCF7 (IC50 = 4.6 µg/mL) > MDA-MB-231 (IC50 = 8.3 µg/mL) at 24 h [1]. This profile is qualitatively similar to stizolin (SK-BR-3: 1.3 > MCF7: 2.7 > MDA-MB-231: 4.3 µg/mL) but quantitatively distinct at every data point. In contrast, izospiciformin showed a narrower potency range (SK-BR-3: 4.2 to MCF7: 9.3 µg/mL). Against the triple-negative MDA-MB-231 line, stizolicin (IC50 = 8.3 µg/mL) was approximately equipotent to izospiciformin (8.5 µg/mL) but approximately 2-fold less potent than stizolin (4.3 µg/mL).

Breast cancer subtypes Triple-negative Luminal A Cytotoxicity profiling

Stizolicin vs. Parthenolide, Stizolin, and Izospiciformin: Serotonin Release Inhibition from Platelets

In a serotonin release inhibition assay using human platelets, stizolicin reduced the average serotonin concentration in the sample to 6.62 ± 1.08 ng/mL relative to a control value of 11.44 ± 7.42 ng/mL (42.1% inhibition, p = 0.0389 vs. control) [1]. The reference compound parthenolide achieved a comparable level of inhibition (serotonin concentration 5.90 ± 2.11 ng/mL, 48.4% inhibition, p = 0.0477). Stizolin produced stronger inhibition (4.72 ± 1.36 ng/mL, 58.7% inhibition, p = 0.0380), while izospiciformin exhibited near-complete inhibition (0.23 ± 0.19 ng/mL, 98.0% inhibition, p = 0.0001).

Antiserotonin Antimigraine Platelet serotonin release Parthenolide derivatives

Stizolicin Cytotoxicity in PS Lymphocytic Leukemia: In Vitro Potency vs. In Vivo Efficacy Gap

Stizolicin demonstrated significant in vitro cytotoxicity against PS lymphocytic leukemia cells with an LD50 of 0.9 µg/mL, yet exhibited only marginal activity in vivo against murine P-388 leukemia [1]. This in vitro–in vivo efficacy gap is characteristic of many sesquiterpene lactones and is typically attributed to poor pharmacokinetics, rapid metabolic clearance, or plasma protein binding of the α-methylene-γ-lactone moiety. The isolation yield of stizolicin from dry plant material was 0.23% (w/w) [1].

Leukemia In vitro cytotoxicity In vivo efficacy PS lymphocytic leukemia

Structural Differentiation: Unique Side Chain and Derivatization Chemistry of Stizolicin vs. Simpler Germacranolides

Stizolicin carries a (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate ester side chain at the C-8 position of the germacranolide core, which is absent in simpler germacranolides such as parthenolide (which has only a hydroxyl at the corresponding position) [1]. This side chain can be chemically modified: oxidation with CrO₃ in pyridine converts it into a lactone [2]; reaction with secondary amines triggers a Michael addition at the exomethylene group concomitant with solvolysis and cleavage of the acyl side chain [3]. Saponification and epoxidation reactions further diversify the accessible chemical space [4]. These transformations are not available to parthenolide or stizolin, which lack this specific ester functionality.

Chemical derivatization Michael addition Structure-activity relationship Side-chain modification

Stizolicin vs. Izospiciformin in Colony-Forming Assays: Complete Abrogation of Clonogenic Potential Across Breast Cancer Subtypes

In colony formation assays conducted across MCF7, MDA-MB-231, and SK-BR-3 breast cancer cell lines, all three tested parthenolide derivatives—stizolin, stizolicin, and izospiciformin—completely eliminated colony formation at 1.5× IC50 concentrations after 24 h of treatment [1]. At lower concentrations (0.5× IC50 and 1× IC50), stizolicin exhibited concentration-dependent reduction of colony counts comparable to izospiciformin but less pronounced than stizolin. The complete suppression of clonogenic potential at 1.5× IC50 indicates irreversible antiproliferative or cytotoxic effects that prevent cell recovery and re-proliferation after compound removal.

Clonogenic assay Genotoxic activity Colony formation Breast cancer

Stizolicin Procurement Scenarios: When the Evidence Supports Selection Over In-Class Alternatives


HER2-Positive Breast Cancer Drug Discovery: Stizolicin as a Selectivity Benchmark

For academic or industrial drug discovery programs targeting HER2-positive (SK-BR-3) breast cancer, stizolicin provides a selectivity index of 4.7—nearly matching the best-in-class value of stizolin (SI = 4.9) while offering a structurally distinct side chain for SAR exploration [1]. This makes stizolicin an appropriate positive control or benchmark compound when screening novel germacranolide derivatives against HER2-amplified breast cancer models. Its intermediate potency (IC50 = 2.3 µg/mL) provides a wider dynamic range for detecting potency improvements in derivative libraries compared to the more potent stizolin, which may saturate assay sensitivity at lower concentrations.

Antimigraine and Serotonin Modulation Research: A Moderate-Activity Comparator to Parthenolide

Stizolicin's serotonin release inhibition profile (42.1% inhibition, 6.62 ng/mL residual serotonin) closely mirrors that of parthenolide (48.4% inhibition, 5.90 ng/mL), the established antimigraine natural product [1]. This positions stizolicin as a useful comparator in antimigraine pharmacology studies where researchers need a compound with parthenolide-like antiserotonin activity but a distinct chemical scaffold to probe structure–activity relationships or to serve as an internal assay control. The availability of highly pure isolated stizolicin (rather than extract mixtures) enables precise dose-response studies that are difficult to achieve with parthenolide-containing herbal preparations.

Medicinal Chemistry Derivatization Programs Exploiting the C-8 Ester Side Chain

The (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate ester at C-8 of stizolicin provides a unique chemical handle for semi-synthetic modification that is absent in parthenolide and other simpler germacranolides [1]. This side chain can be oxidatively transformed into a lactone, cleaved via amine-induced solvolysis, or modified through saponification and re-esterification [2]. Medicinal chemistry groups seeking to generate focused libraries of C-8-modified germacranolides should procure stizolicin as the preferred starting scaffold, as the side-chain chemistry enables diversification strategies that are inaccessible from parthenolide or stizolin.

In Vitro Cancer Cell Panel Screening Requiring a Moderate-Potency Germacranolide Control

When designing multi-compound screening panels across breast cancer molecular subtypes (MCF7, MDA-MB-231, SK-BR-3), stizolicin fills a specific niche as a moderate-potency germacranolide with a consistent ~1.8-fold lower potency than stizolin across all tested cell lines [1]. This systematic potency offset makes stizolicin an ideal control compound for validating assay sensitivity and for establishing structure–activity correlations where incremental potency changes resulting from structural modifications need to be resolved. Its selectivity profile (SI values of 1.3–4.7 depending on cell line) also provides a benchmark for assessing whether novel derivatives achieve meaningful cancer-cell selectivity over normal breast epithelial cells.

Quote Request

Request a Quote for Stizolicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.